Potassium decanamidomethyltrifluoroborate
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Overview
Description
Potassium decanamidomethyltrifluoroborate is a chemical compound with the molecular formula C11H22BF3NO.K. It is a boron-containing compound that features a trifluoroborate group, which is known for its stability and reactivity in various chemical reactions. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium decanamidomethyltrifluoroborate can be synthesized through a multi-step process involving the reaction of decanoyl chloride with methylamine to form decanamidomethyl chloride. This intermediate is then reacted with potassium trifluoroborate under controlled conditions to yield the final product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the stability of the trifluoroborate group.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product. The industrial process also emphasizes safety measures to handle the reactive intermediates and the final compound.
Chemical Reactions Analysis
Types of Reactions: Potassium decanamidomethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the boron center can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a boron source to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium halides or alcohols in the presence of a base.
Oxidation Reactions: Use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while substitution reactions yield various substituted boron compounds.
Scientific Research Applications
Potassium decanamidomethyltrifluoroborate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Investigated for its potential use in the synthesis of biologically active molecules and drug candidates.
Medicine: Explored for its role in the development of new pharmaceuticals, especially those requiring boron-containing structures.
Industry: Utilized in the production of advanced materials, such as polymers and specialty chemicals, due to its unique reactivity and stability.
Mechanism of Action
Potassium decanamidomethyltrifluoroborate can be compared with other trifluoroborate compounds, such as potassium vinyltrifluoroborate and potassium phenyltrifluoroborate. While all these compounds share the trifluoroborate group, they differ in their organic substituents, which influence their reactivity and applications. This compound is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain or aromatic counterparts.
Comparison with Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium ethyltrifluoroborate
These compounds are used in similar types of reactions but offer different properties and advantages depending on the specific requirements of the synthesis or application.
Properties
IUPAC Name |
potassium;(decanoylamino)methyl-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BF3NO.K/c1-2-3-4-5-6-7-8-9-11(17)16-10-12(13,14)15;/h2-10H2,1H3,(H,16,17);/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDPSGSZOOPUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC(=O)CCCCCCCCC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BF3KNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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